

SR1664: A Selective PPAR γ Modulator with a Unique Anti-Diabetic Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: SR1664

Cat. No.: B610964

[Get Quote](#)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

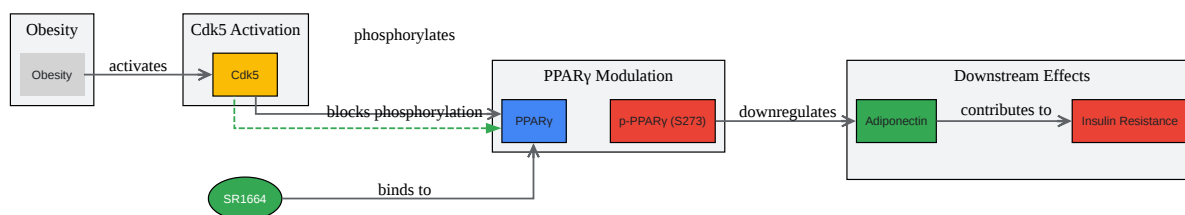
Peroxisome proliferator-activated receptor gamma (PPAR γ) is a well-established therapeutic target for type 2 diabetes. Full agonists of PPAR γ , such as the thiazolidinediones (TZDs), are effective insulin sensitizers but are associated with undesirable side effects, including weight gain, fluid retention, and bone fractures.[1][2] **SR1664** has emerged as a novel selective PPAR γ modulator (SPPARM) that uncouples the anti-diabetic efficacy of PPAR γ activation from the adverse effects associated with classical agonism.[3] This technical guide provides a comprehensive overview of **SR1664**, including its mechanism of action, pharmacological profile, and detailed experimental protocols for its characterization.

Mechanism of Action: A Non-Agonist Approach to Insulin Sensitization

The therapeutic action of **SR1664** is rooted in its ability to selectively modulate PPAR γ activity without being a classical agonist.[4] The key to its function lies in the inhibition of Cyclin-Dependent Kinase 5 (Cdk5)-mediated phosphorylation of PPAR γ at serine 273 (S273).[5] In states of obesity, Cdk5 activity is elevated in adipose tissue, leading to the phosphorylation of PPAR γ at S273.[6][7] This phosphorylation event does not affect the adipogenic capacity of PPAR γ but alters the expression of a specific subset of genes, including a decrease in the insulin-sensitizing adipokine, adiponectin, thereby contributing to insulin resistance.[6][7]

SR1664 binds directly to the PPAR γ ligand-binding domain and induces a conformational change that allosterically inhibits the ability of Cdk5 to phosphorylate S273.[5] Unlike full agonists, **SR1664** does not stabilize the activation function-2 (AF2) helix in a conformation that promotes the recruitment of transcriptional co-activators.[1] Instead, it has a unique binding mode that destabilizes helix 11, which is part of the AF2 surface, thereby preventing the recruitment of co-activators and avoiding classical transcriptional agonism.[1] This selective inhibition of a detrimental post-translational modification, without broadly activating PPAR γ target genes, is the foundation of **SR1664**'s potent anti-diabetic effects and favorable side-effect profile.[2]

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: **SR1664** mechanism of action.

Pharmacological Profile

SR1664 exhibits a distinct pharmacological profile characterized by potent anti-diabetic effects in the absence of the typical side effects associated with full PPAR γ agonists.

In Vitro Activity

SR1664 binds with high affinity to PPAR γ and is a potent inhibitor of Cdk5-mediated phosphorylation of PPAR γ at S273.[8][9] However, it is devoid of classical transcriptional agonism, as demonstrated in reporter gene assays.[10]

Parameter	Value	Reference
PPAR γ Binding Affinity (K _i)	28.67 nM	[8]
IC ₅₀ for Cdk5-mediated PPAR γ Phosphorylation Inhibition	80 nM	[5][8]
Transcriptional Agonism (EC ₅₀)	> 10 μ M (essentially inactive)	

In Vivo Efficacy and Safety

In preclinical models of obesity and insulin resistance, **SR1664** has demonstrated significant anti-diabetic effects.[1]

- **Improved Insulin Sensitivity:** Treatment with **SR1664** in both diet-induced obese mice and genetically obese (ob/ob) mice leads to a dose-dependent improvement in insulin sensitivity, as measured by a reduction in HOMA-IR, lower fasting insulin levels, and improved glucose tolerance.[1]
- **Favorable Gene Regulation:** **SR1664** preferentially regulates the set of genes that are sensitive to the phosphorylation of PPAR γ by Cdk5, including the induction of beneficial adipokines like adiponectin and adipisin.[3]
- **Lack of TZD-like Side Effects:** Unlike TZDs, **SR1664** treatment does not cause weight gain, fluid retention (as indicated by no change in hematocrit), or bone loss (as shown by a lack of inhibition of osteoblast mineralization).[1][3]
- **Anti-fibrotic Effects:** **SR1664** has been shown to reduce hepatic fibrosis in mouse models, suggesting a broader therapeutic potential beyond diabetes.[11][12]

In Vivo Model	Key Findings	Reference
Diet-Induced Obese Mice	Dose-dependent decrease in PPAR γ S273 phosphorylation in adipose tissue; significant reduction in fasting insulin and HOMA-IR; no significant change in body weight.	
ob/ob Mice	Robust anti-diabetic activity comparable to rosiglitazone; no weight gain or fluid retention.	[1]
Carbon Tetrachloride-Induced Hepatic Fibrosis	Reduction in total and type 1 collagen content in the liver; decreased abundance of activated hepatic stellate cells.	[12]
High-Fat/High-Carbohydrate Diet-Induced Hepatic Fibrosis	Significant reduction in liver fibrosis.	[11]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize **SR1664**.

In Vitro Cdk5-Mediated PPAR γ Phosphorylation Assay

This assay quantifies the ability of a compound to inhibit the phosphorylation of PPAR γ by Cdk5.

Protocol:

- Reaction Setup: In a microcentrifuge tube, combine recombinant full-length human PPAR γ , active Cdk5/p25 complex, and the test compound (e.g., **SR1664**) in a kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β -glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT).

- Initiation: Start the reaction by adding [γ - 32 P]ATP.
- Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
- Termination: Stop the reaction by adding SDS-PAGE loading buffer.
- Electrophoresis: Separate the proteins by SDS-PAGE.
- Visualization: Visualize the phosphorylated PPAR γ by autoradiography.
- Quantification: Quantify the band intensity using densitometry to determine the extent of phosphorylation and calculate the IC₅₀ value for the inhibitor.



[Click to download full resolution via product page](#)

Caption: In vitro Cdk5 phosphorylation assay workflow.

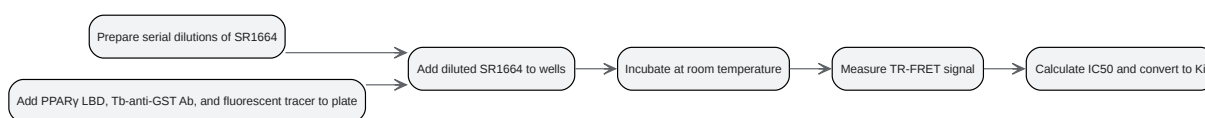
PPAR γ Competitive Binding Assay

This assay determines the binding affinity (K_i) of a test compound for the PPAR γ ligand-binding domain (LBD).

Protocol:

- Reagents: Use a commercially available TR-FRET-based assay kit containing GST-tagged PPAR γ LBD, a terbium-labeled anti-GST antibody, and a fluorescently labeled PPAR γ agonist (tracer).
- Compound Preparation: Prepare serial dilutions of the test compound (**SR1664**) and a known reference ligand (e.g., rosiglitazone) in DMSO.
- Assay Plate Setup: In a microplate, add the PPAR γ LBD, terbium-labeled antibody, and fluorescent tracer to the assay buffer.
- Compound Addition: Add the diluted test compound or reference ligand to the wells.

- Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measurement: Measure the TR-FRET signal (emission at 520 nm and 495 nm with excitation at 340 nm) using a plate reader.
- Data Analysis: The displacement of the fluorescent tracer by the test compound results in a decrease in the FRET signal. Calculate the IC₅₀ value from the dose-response curve and then convert it to a K_i value using the Cheng-Prusoff equation.



[Click to download full resolution via product page](#)

Caption: PPAR γ competitive binding assay workflow.

Luciferase Reporter Gene (Transactivation) Assay

This cell-based assay is used to measure the ability of a compound to activate PPAR γ -mediated gene transcription.

Protocol:

- Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or COS-1) and transiently transfect them with three plasmids:
 - An expression vector for full-length human PPAR γ .
 - A reporter plasmid containing multiple PPAR response elements (PPREs) upstream of a luciferase gene (e.g., tk-PPREx3-luc).
 - A control plasmid expressing a different reporter (e.g., Renilla luciferase or EGFP) for normalization of transfection efficiency.

- **Compound Treatment:** After transfection, treat the cells with various concentrations of the test compound (**SR1664**) and a positive control (e.g., rosiglitazone) for 18-24 hours.
- **Cell Lysis:** Wash the cells with PBS and lyse them using a passive lysis buffer.
- **Luciferase Activity Measurement:** Measure the firefly luciferase activity in the cell lysates using a luminometer after adding the luciferase substrate.
- **Normalization:** Normalize the firefly luciferase activity to the activity of the control reporter.
- **Data Analysis:** Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve and determine the EC50 value. For **SR1664**, no significant increase in luciferase activity is expected.



[Click to download full resolution via product page](#)

Caption: Luciferase reporter gene assay workflow.

In Vivo Diet-Induced Obesity (DIO) Mouse Model

This model is used to evaluate the anti-diabetic efficacy of **SR1664** in a setting that mimics human obesity.^{[13][14][15]}

Protocol:

- **Animal Model:** Use male C57BL/6J mice, which are susceptible to diet-induced obesity.^[16]
- **Diet:** At 6 weeks of age, place the mice on a high-fat diet (e.g., 60% of calories from fat) for 16-20 weeks to induce obesity and insulin resistance. A control group should be fed a standard chow diet (e.g., 10% of calories from fat).
- **Compound Administration:** After the development of obesity, treat the mice with **SR1664** (e.g., 10-40 mg/kg, twice daily by intraperitoneal injection or oral gavage) or vehicle control

for a specified period (e.g., 5-11 days). A positive control group treated with rosiglitazone can also be included.

- Monitoring: Monitor body weight and food intake regularly.
- Metabolic Phenotyping:
 - Fasting Glucose and Insulin: Measure fasting blood glucose and plasma insulin levels after an overnight fast.
 - HOMA-IR Calculation: Calculate HOMA-IR as an index of insulin resistance (see protocol 4.5).
 - Glucose Tolerance Test (GTT): Perform a GTT to assess glucose disposal.
- Tissue Collection: At the end of the study, collect adipose tissue for analysis of PPAR γ phosphorylation and gene expression.

HOMA-IR Calculation

The Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) is a widely used method to quantify insulin resistance from fasting glucose and insulin levels.^{[2][3][10][17][18]}

Protocol:

- Fasting: Fast mice overnight for 14-16 hours.
- Blood Collection: Collect a blood sample from the tail vein or via cardiac puncture.
- Glucose Measurement: Measure blood glucose concentration using a glucometer.
- Insulin Measurement: Separate plasma and measure insulin concentration using a mouse-specific ELISA kit.
- Calculation: Use the following formula:
 - $\text{HOMA-IR} = [\text{Fasting Insulin (mU/L)} \times \text{Fasting Glucose (mmol/L)}] / 22.5$

Adipogenesis and Osteoblast Mineralization Assays

These assays are used to assess the potential side effects of PPAR γ modulators.

- Oil Red O Staining for Adipogenesis:
 - Culture 3T3-L1 pre-adipocytes to confluence.
 - Induce differentiation using a standard cocktail (e.g., insulin, dexamethasone, IBMX) in the presence of the test compound (**SR1664**) or a positive control (rosiglitazone).
 - After 7-10 days, fix the cells with 10% formalin.
 - Stain the cells with Oil Red O solution to visualize lipid droplets.
 - Wash and visualize by microscopy. For quantification, elute the dye with isopropanol and measure the absorbance.[\[1\]](#)[\[9\]](#)[\[19\]](#)[\[20\]](#)
- Alizarin Red S Staining for Osteoblast Mineralization:
 - Culture osteoblast-like cells (e.g., MC3T3-E1) in osteogenic differentiation medium.
 - Treat the cells with the test compound (**SR1664**) or a TZD.
 - After 14-21 days, fix the cells.
 - Stain with Alizarin Red S solution, which binds to calcium deposits in the mineralized matrix.
 - Wash and visualize the red staining. For quantification, extract the stain and measure absorbance.[\[4\]](#)[\[5\]](#)[\[8\]](#)[\[11\]](#)[\[21\]](#)

Conclusion

SR1664 represents a significant advancement in the development of PPAR γ modulators for the treatment of type 2 diabetes. Its unique mechanism of action, which involves the selective inhibition of Cdk5-mediated PPAR γ phosphorylation without classical agonism, allows for potent anti-diabetic effects while avoiding the deleterious side effects of full agonists. The data

presented in this guide demonstrate that **SR1664** improves insulin sensitivity and has a favorable safety profile in preclinical models. The detailed experimental protocols provided herein will be a valuable resource for researchers in the fields of metabolic disease and drug discovery who are working to further characterize **SR1664** and develop the next generation of SPPARMs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. Optimization of the Alizarin Red S Assay by Enhancing Mineralization of Osteoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubcompare.ai [pubcompare.ai]
- 6. Luciferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overview of Chromatin Immunoprecipitation (ChIP) | Cell Signaling Technology [cellsignal.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Oil Red-O Staining of Adipocytes [macdougald.lab.medicine.umich.edu]
- 10. 2.2. HOMA-IR Calculation [bio-protocol.org]
- 11. Alizarin Red Staining: A Technique to Visualize Mineralization by Cultured Osteoblasts [jove.com]
- 12. pubcompare.ai [pubcompare.ai]
- 13. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Diet-induced obesity murine model [protocols.io]

- 15. Diet-induced obesity in animal models: points to consider and influence on metabolic markers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]
- 17. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 18. A Mouse Model of Metabolic Syndrome: Insulin Resistance, Fatty Liver and Non-Alcoholic Fatty Pancreas Disease (NAFPD) in C57BL/6 Mice Fed a High Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. research.mcdb.ucla.edu [research.mcdb.ucla.edu]
- 21. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [SR1664: A Selective PPAR γ Modulator with a Unique Anti-Diabetic Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b610964#sr1664-as-a-selective-ppar-modulator]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

